molecular formula C26H26ClN3O5 B11550375 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide

2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11550375
M. Wt: 496.0 g/mol
InChI Key: LVRICDADTAREQQ-LQKURTRISA-N
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Description

2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes multiple functional groups such as hydrazino, oxoacetamide, and ethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide typically involves a multi-step process:

  • Formation of the Benzylidene Hydrazine Intermediate

      Reactants: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde and hydrazine hydrate.

      Conditions: The reaction is carried out in ethanol under reflux conditions for several hours to form the benzylidene hydrazine intermediate.

  • Condensation with Ethoxyphenyl Oxoacetamide

      Reactants: The benzylidene hydrazine intermediate and N-(4-ethoxyphenyl)-2-oxoacetamide.

      Conditions: The condensation reaction is performed in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxoacetamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzoic acid.

    Reduction: Formation of 2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-aminoacetamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Probes: Due to its unique structure, the compound can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.

Medicine

    Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino and oxoacetamide groups can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-((2E)-2-{4-[(4-Methylbenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
  • **2-((2E)-2-{4-[(4-Bromobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H26ClN3O5

Molecular Weight

496.0 g/mol

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide

InChI

InChI=1S/C26H26ClN3O5/c1-3-33-22-12-10-21(11-13-22)29-25(31)26(32)30-28-16-19-7-14-23(24(15-19)34-4-2)35-17-18-5-8-20(27)9-6-18/h5-16H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-16+

InChI Key

LVRICDADTAREQQ-LQKURTRISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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